molecular formula C6H7IO4 B8482524 3,4-dihydroxy-5-(2-iodoethyl)-2(5H)-furanone

3,4-dihydroxy-5-(2-iodoethyl)-2(5H)-furanone

Cat. No. B8482524
M. Wt: 270.02 g/mol
InChI Key: RYAZSJMYBPZVBS-UHFFFAOYSA-N
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Patent
US06136832

Procedure details

To a dry flask flushed with argon was added 0.72 g (2.0 mmol) of 3-benzyloxy-4-hydroxy-5-(2-iodoethyl)-2(5H)-furanone and 10 mL of CH2Cl2. The solution was cooled with stirring in an ice-water bath, and 0.38 mL (4.0 mmol) of acetic anhydride and 0.34 mL (4.2 mmol) of pyridine were added. The ice bath was removed and the solution was stirred for 1 hour. All volatile substances were removed in vacuo (2 h at 1 mm Hg, 25° C.). Argon was introduced to the reaction flask and the residue was taken up in 20 mL of dry CH2Cl2, cooled to -78° C. and 5.2 mL (2.6 mmol) of 1.0M BCl3 in CH2Cl2 was added with stirring. The reaction mixture was kept at -78° C. for 1 hour and at room temperature for 30 minutes. The mixture was poured into 50 mL of brine and extracted with 3×30 mL of ether. The combined ether extracts were washed with 5 mL of H2O and extracted into saturated NaHCO3 solution (3×15 mL). The bicarbonate fractions were pooled and washed with 15 mL of ether, acidified to pH 1 with 25% aqueous HCl solution, and extracted with 3×30 mL of ether. The ether extracts were combined and washed with 15 mL of brine, dried (MgSO4) and concentrated to provide 360 mg (67% yield) of 3,4-dihydroxy-5-(2-iodoethyl)-2(5H)-furanone as a white crystalline solid: mp 150-151° C.; 1H NMR (acetone-d6) δ 4.80 (dd, 1H, J=3.5, 8.0 Hz), 3.50-3.25 (m, 2H), 2.60-2.35 (m, 1H), 2.20-1.95 (m, 1H). Anal Calcd for C6H7O4I: C, 26.69; H, 2.61. Found: C, 26.54; H, 2.59.
Name
3-benzyloxy-4-hydroxy-5-(2-iodoethyl)-2(5H)-furanone
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10](=[O:18])[O:11][CH:12]([CH2:15][CH2:16][I:17])[C:13]=1[OH:14])C1C=CC=CC=1.C(OC(=O)C)(=O)C.N1C=CC=CC=1.B(Cl)(Cl)Cl>C(Cl)Cl.[Cl-].[Na+].O>[OH:8][C:9]1[C:10](=[O:18])[O:11][CH:12]([CH2:15][CH2:16][I:17])[C:13]=1[OH:14] |f:5.6.7|

Inputs

Step One
Name
3-benzyloxy-4-hydroxy-5-(2-iodoethyl)-2(5H)-furanone
Quantity
0.72 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(OC(C1O)CCI)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.38 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.34 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
5.2 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring in an ice-water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry flask flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the solution was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
All volatile substances were removed in vacuo (2 h at 1 mm Hg, 25° C.)
Duration
2 h
ADDITION
Type
ADDITION
Details
Argon was introduced to the reaction flask
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×30 mL of ether
WASH
Type
WASH
Details
The combined ether extracts were washed with 5 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
extracted into saturated NaHCO3 solution (3×15 mL)
WASH
Type
WASH
Details
washed with 15 mL of ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×30 mL of ether
WASH
Type
WASH
Details
washed with 15 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC=1C(OC(C1O)CCI)=O
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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